4,5,6,7-Tetrahydrothieno[3,2-b]pyridine
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Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine is an organic compound that belongs to the class of heterocyclic compounds. It consists of a piperidine ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine can be synthesized through several methods:
Deoxygenation and Hydrogenation: This method involves the reaction of the corresponding chloropyridine with tetrahydrothiophene in the presence of hydrogen gas and heat.
Epoxide Ring-Opening: This method uses butylene oxide and pyridine under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods to ensure high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: This compound is a key intermediate in the synthesis of antiplatelet drugs like clopidogrel.
Industry: It is used in the production of various materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Comparison with Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine can be compared with other similar compounds:
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: This compound has a different ring fusion pattern, leading to variations in biological activity.
4,5,6,7-Tetrahydrobenzo[b]thiophene: This compound has a benzene ring instead of a pyridine ring, resulting in different chemical properties.
Thieno[3,2-d]pyrimidines: These compounds have a pyrimidine ring fused to thiophene, offering distinct biological activities.
The uniqueness of this compound lies in its specific ring structure, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine (THTP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications based on recent studies.
1. Synthesis and Structural Characteristics
THTP can be synthesized through various methods, often involving the cyclization of appropriate precursors. The compound’s structure allows for numerous derivatives to be created, which can enhance its biological properties. For instance, different substitutions at various positions on the THTP core have been explored to optimize activity against specific biological targets.
2.1 Anticancer Activity
THTP derivatives have shown significant anticancer properties across various studies:
- Inhibition of Tubulin Polymerization : Compounds based on THTP have been reported to inhibit tubulin polymerization by binding to the colchicine site. For example, derivatives such as 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibited IC50 values ranging from 25 to 90 nM against several cancer cell lines (L1210, CEM, HeLa) .
- Selective Cytotoxicity : Certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal human cells. For instance, compounds with IC50 values over 20 μM were inactive against peripheral blood mononuclear cells (PBMC), indicating their potential for targeted cancer therapy .
2.2 Antimicrobial Activity
THTP derivatives have also been evaluated for their antimicrobial properties:
- Inhibition of Bacterial Growth : Some THTP derivatives exhibited potent antibacterial activity against strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
- Antifungal Activity : The compound has shown antifungal effects against various fungi, particularly those in the genus Candida, indicating its potential as an antifungal agent .
The biological activity of THTP is often attributed to its ability to interact with specific cellular targets:
- Binding Interactions : Molecular docking studies have illustrated that THTP derivatives can form significant interactions with key residues in target proteins such as DNA gyrase and tubulin. For example, strong hydrogen bonds and π–π stacking interactions contribute to the stability and efficacy of these compounds .
4. Case Studies
Several studies highlight the effectiveness of THTP derivatives in preclinical models:
- Study on Antitumor Activity : In a study examining the effects of a particular THTP derivative on K562 leukemia cells, it was found that treatment led to significant apoptosis rates (up to 56% at certain concentrations), demonstrating the compound's potential in leukemia treatment .
- Antiplatelet Aggregation Effects : Ticlopidine, a derivative of THTP, was shown to inhibit platelet aggregation in rodent models and reduce pulmonary metastasis in tumor-bearing animals . This suggests that THTP may also play a role in managing thrombotic conditions.
5. Summary Table of Biological Activities
Properties
CAS No. |
368442-42-6 |
---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H9NS/c1-2-7-6(8-4-1)3-5-9-7/h3,5,8H,1-2,4H2 |
InChI Key |
MSDZLUHQKBFCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)NC1 |
Origin of Product |
United States |
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